molecular formula C11H10O3 B1589620 Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 68634-02-6

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B1589620
CAS No.: 68634-02-6
M. Wt: 190.19 g/mol
InChI Key: YYKBHCRUMAMBPY-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the molecular formula C11H10O3. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is widely used in organic synthesis as an intermediate or reagent and has applications in various research fields.

Preparation Methods

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of indene with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In organic chemistry, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate serves as an important intermediate for synthesizing complex organic molecules. It can participate in various reactions including:

  • Oxidation to form carboxylic acids or ketones.
  • Reduction to yield alcohols.
  • Substitution reactions where functional groups are replaced.

Biology

The compound's unique structure contributes to its biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit apoptosis proteins (IAPs), promoting apoptosis in cancer cells. This mechanism is relevant for treating various cancers such as breast and ovarian cancer.
  • Antibacterial Properties : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its carboxylic acid group enhancing interaction with bacterial cell walls.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a reagent in organic synthesis further underscores its importance in chemical manufacturing processes.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Notable Research Findings

Recent studies have highlighted the following key findings related to methyl 1-oxo-2,3-dihydro-1H-indene derivatives:

  • Indoxacarb Derivatives : Structural modifications enhance biological activity significantly, indicating potential for agricultural applications as insecticides.
  • Structure-Based Drug Design : Advances in drug design have utilized this compound to develop selective inhibitors for biological targets implicated in cancer progression.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes

Biological Activity

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H10O3 and a molecular weight of approximately 190.2 g/mol. The compound features an indene ring system with a carboxylate group that contributes to its reactivity and biological properties.

Antitumor Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit antitumor properties . A study highlighted the potential of indane derivatives in targeting cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation .

Antibacterial Properties

This compound has shown promising antibacterial activity against various strains of bacteria. The presence of the carboxylic acid functional group enhances its interaction with bacterial cell walls, potentially leading to bactericidal effects .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , which are crucial for developing treatments for conditions like arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit specific pathways involved in inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing suitable aldehydes and ketones in the presence of catalysts.
  • Oxidative Reactions : Employing oxidants like tert-butyl hydroperoxide (TBHP) to facilitate the formation of the carbonyl group within the indene structure .
  • Esters Formation : The reaction of carboxylic acids with alcohols under acidic conditions to yield esters.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro

Notable Research Findings

  • Indoxacarb Derivatives : this compound is structurally related to indoxacarb, a well-known insecticide. Studies have shown that modifications to the indene structure can enhance its biological activity significantly .
  • Structure-Based Design : Recent advancements in structure-based drug design have utilized methyl 1-oxo-2,3-dihydro-1H-indene derivatives to develop selective inhibitors for various biological targets, including Hsp90β, which is implicated in cancer progression .

Properties

IUPAC Name

methyl 1-oxo-2,3-dihydroindene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBHCRUMAMBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438876
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68634-02-6
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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